molecular formula C21H20N2O3S B300706 2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Cat. No. B300706
M. Wt: 380.5 g/mol
InChI Key: HECIVAIYIQULEA-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has shown promising results in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in treating Alzheimer's disease, diabetes, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and oxidative stress. It also has the ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also has the ability to scavenge free radicals and reduce oxidative stress. In addition, it has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows for more precise and targeted research. However, one limitation is that the compound may have off-target effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for research involving 2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of research is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide involves the reaction of 4-isopropylbenzaldehyde and thiourea in the presence of acetic acid. The resulting product is then reacted with N-phenylacetyl chloride to obtain the final compound.

properties

Product Name

2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

2-[(5E)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C21H20N2O3S/c1-14(2)16-10-8-15(9-11-16)12-18-20(25)23(21(26)27-18)13-19(24)22-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,22,24)/b18-12+

InChI Key

HECIVAIYIQULEA-LDADJPATSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3

SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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